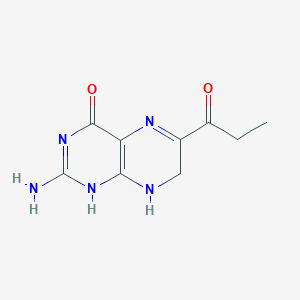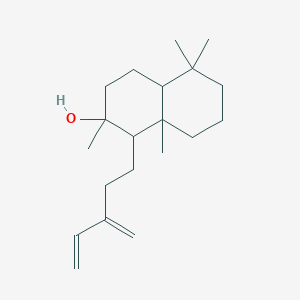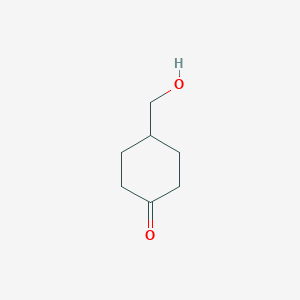
4-(Hydroxymethyl)cyclohexanone
Vue d'ensemble
Description
The compound 4-(Hydroxymethyl)cyclohexanone is a versatile intermediate in organic synthesis, particularly in the production of chiral compounds and pharmaceuticals. It serves as a building block for various chemical reactions and possesses a cyclohexanone ring with a hydroxymethyl group at the 4-position.
Synthesis Analysis
The synthesis of derivatives of 4-(Hydroxymethyl)cyclohexanone has been explored in several studies. For instance, a doubly chiral compound, (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, was synthesized from 2,6,6-trimethyl-2-cyclohexen-1,4-dione using a two-step enzymatic asymmetric reduction, demonstrating the potential for producing chiral compounds from similar structures . Another study reported the synthesis of six isomers of 5-hydroxymethyl-1,2,3,4-cyclohexanetetrol from exo-2-substituted endo-3-acetoxy-endo-5-acetoxymethyl-7-oxabicyclo[2.2.1]heptane compounds, showcasing the diversity of products that can be derived from hydroxymethyl cyclohexanone frameworks .
Molecular Structure Analysis
The molecular structure of 4-(Hydroxymethyl)cyclohexanone derivatives has been analyzed using various spectroscopic techniques. For example, the crystal structure of 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate, a related compound, was determined by X-ray crystallography, revealing a chair conformation of the cyclohexane ring . Similarly, the molecular and crystal structures of a 4'-hydroxy derivative of a cyclohexanone compound were determined, providing insights into the conformational preferences and hydrogen bonding patterns .
Chemical Reactions Analysis
The reactivity of 4-(Hydroxymethyl)cyclohexanone and its derivatives has been the subject of several studies. For instance, the electrochemical and spectroscopic properties of a diazenyl derivative were investigated, revealing insights into the mechanism of azo and imine electroreduction . Additionally, the [4 + 2] cycloaddition reaction involving 4-hydroxymethyl-2-cyclohexen-1-one was described, highlighting the compound's utility in cycloaddition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(Hydroxymethyl)cyclohexanone derivatives have been studied, with a focus on conformational equilibria and stability. The esters of 4-hydroxy-cyclohexanone were synthesized, and their conformational equilibria were studied by NMR spectroscopy, revealing the influence of molecular polarity on the stability of axial conformers . Another study synthesized a cyano-substituted polyester, polyurethanes, and epoxy resin derived from a bis-hydroxybenzylidene cyclohexanone, demonstrating the improved solubility and thermal stability imparted by the cyclohexanone structure .
Applications De Recherche Scientifique
Selective Hydrogenation Catalyst : 4-(Hydroxymethyl)cyclohexanone plays a role in the selective hydrogenation of phenol to cyclohexanone. Wang et al. (2011) discuss a catalyst that efficiently promotes the selective formation of cyclohexanone, which is an important intermediate in the manufacture of polyamides in the chemical industry (Wang et al., 2011).
Crystal and Molecular Structure Analysis : Kutulya et al. (2008) determined the molecular and crystal structures of a hydroxy derivative of cyclohexanone, highlighting its significance in structural chemistry (Kutulya et al., 2008).
Polymer Synthesis : Diakoumakos and Mikroyannidis (1994) explored the use of a derivative of cyclohexanone in the synthesis of novel classes of polyesters, polyurethanes, and epoxy resins, demonstrating its utility in polymer chemistry (Diakoumakos & Mikroyannidis, 1994).
Bioorganic Reagents : Kayser and Clouthier (2006) investigated mutants of cyclohexanone monooxygenase as catalysts for Baeyer-Villiger oxidation of 4-hydroxycyclohexanone, showing its application in bioorganic chemistry (Kayser & Clouthier, 2006).
Conformational Analysis in Chemistry : Kleinpeter et al. (2012) conducted a conformational analysis of esters of 4-hydroxy-cyclohexanone, revealing insights into the molecular behavior of cyclohexanone derivatives (Kleinpeter et al., 2012).
Ring-Opening Polymerization : Trollsås et al. (2000) described the synthesis and polymerization of new cyclic esters containing cyclohexanone derivatives, important for developing hydrophilic aliphatic polyesters (Trollsås et al., 2000).
Spirocyclic Compound Synthesis : Kuroda et al. (2002) outlined a method for synthesizing spirocyclic β-methylene-γ-lactone, starting from cyclohexanone, demonstrating its role in the creation of complex organic molecules (Kuroda et al., 2002).
Mécanisme D'action
Target of Action
It is known that cyclohexanone, a similar compound, interacts with pentaerythritol tetranitrate reductase in enterobacter cloacae .
Mode of Action
It is a cyclic ketone, and its interaction with its targets may involve the ketone functional group .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Hydroxymethyl)cyclohexanone. For instance, a green synthesis of cyclohexanone under mild conditions using environmentally friendly oxidants and non-precious catalysts is highly desired . .
Propriétés
IUPAC Name |
4-(hydroxymethyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-5-6-1-3-7(9)4-2-6/h6,8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMBXNKCMNGLKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40512455 | |
| Record name | 4-(Hydroxymethyl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40512455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)cyclohexanone | |
CAS RN |
38580-68-6 | |
| Record name | 4-(Hydroxymethyl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40512455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Hydroxymethyl)cyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





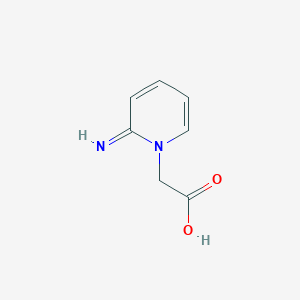
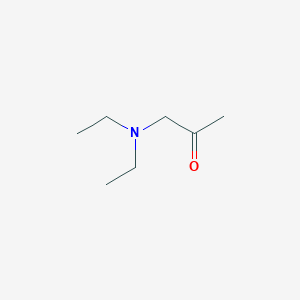

![(4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine](/img/structure/B156034.png)
